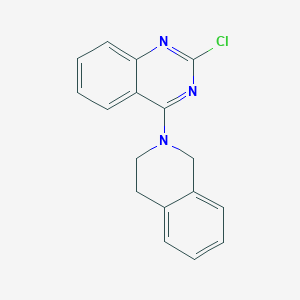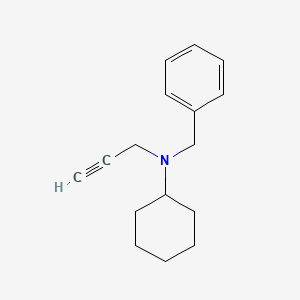
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a hydroxyl group attached to a tetrahydronaphthalene backbone. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 6-methyl-1,2,3,4-tetrahydronaphthalene, followed by the introduction of the hydroxyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the regioselectivity and stereoselectivity of the bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity and enantiomeric excess.
化学反应分析
Types of Reactions
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: 2-azido-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (when using NaN3).
科学研究应用
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with specific stereochemical requirements.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of (1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol depends on its specific application. In catalytic processes, the compound acts as a chiral ligand, facilitating enantioselective reactions by coordinating with metal centers and influencing the stereochemistry of the products. In biological systems, its activity may involve interactions with specific enzymes or receptors, modulating their function through stereospecific binding.
相似化合物的比较
Similar Compounds
(1S,2S)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one: The oxidized form of the compound.
6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: The reduced form of the compound.
Uniqueness
The uniqueness of (1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial for the production of enantiomerically pure compounds.
属性
CAS 编号 |
190020-74-7 |
|---|---|
分子式 |
C11H13BrO |
分子量 |
241.12 g/mol |
IUPAC 名称 |
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H13BrO/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2,4,6,10-11,13H,3,5H2,1H3/t10-,11-/m1/s1 |
InChI 键 |
YWKNVIXJNRJVQA-GHMZBOCLSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)[C@H]([C@@H](CC2)Br)O |
规范 SMILES |
CC1=CC2=C(C=C1)C(C(CC2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)
![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)

![Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B12558583.png)
![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)



![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)
![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)
![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)

